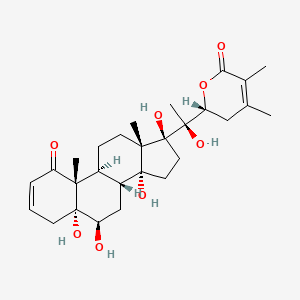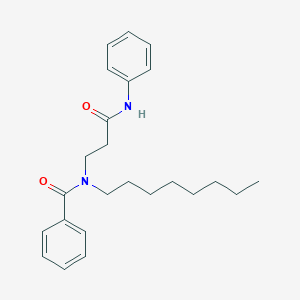
Withanolide S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Withanolide S involves multiple steps, including the formation of the steroidal backbone and the introduction of lactone rings. Key steps often include aldol reactions, oxidation, and cyclization reactions. Specific reagents and conditions vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Withania somnifera using solvents like methanol or ethanol. Advanced techniques such as cell suspension culture and hairy root culture have been employed to enhance the yield of withanolides .
Análisis De Reacciones Químicas
Types of Reactions: Withanolide S undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include hydroxylated derivatives, lactones, and various substituted withanolides .
Aplicaciones Científicas De Investigación
Withanolide S has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, neurodegenerative diseases, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Withanolide S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of inflammatory mediators like prostaglandins and interleukins.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Neuroprotective: Promotes neurite outgrowth and protects neurons from oxidative stress
Comparación Con Compuestos Similares
Withanolide S is compared with other similar compounds such as:
Withaferin A: Known for its strong anti-cancer properties.
Withanolide A: Noted for its neuroprotective effects.
Withametelinol and Withametelinone: Studied for their anti-inflammatory activities
This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H40O8 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,17S)-5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27-,28-/m0/s1 |
Clave InChI |
PQZVBIJEPVKNOZ-PCLZMVHQSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)







